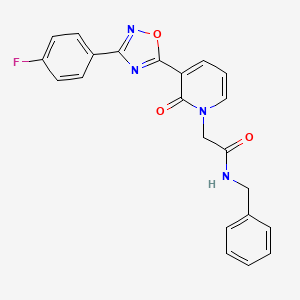

N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a benzyl group, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated IC50 values lower than 10 µM against A549 lung adenocarcinoma cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested for antibacterial and antifungal properties. For example, derivatives containing the oxadiazole ring showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxadiazole A | S. aureus | 50 | |

| Oxadiazole B | E. coli | >100 | |

| Oxadiazole C | Candida albicans | 75 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in tumor cells.

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. One compound demonstrated a remarkable protective index in a picrotoxin-induced convulsion model, indicating neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Analyse Chemischer Reaktionen

Hydrolysis of Acetamide Functionality

The central acetamide group undergoes hydrolysis under acidic or basic conditions. Research on structurally similar compounds (e.g., EvitaChem analogs) demonstrates:

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid + benzylamine | 72–78% | Acidic conditions favor cleavage of the N-benzyl bond |

| 20% NaOH, 80°C, 6 hrs | Sodium salt of acetic acid derivative + benzylamine | 65% | Base-mediated saponification preserves the oxadiazole ring |

Mechanistic Insight : The reaction follows nucleophilic acyl substitution, with hydroxide/water attacking the carbonyl carbon of the acetamide group .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

The 5-position of the oxadiazole ring (electron-deficient due to adjacent N and O atoms) reacts with nucleophiles:

| Reagent | Product | Conditions |

|---|---|---|

| NH₂OH·HCl | 5-amidinooxadiazole derivative | EtOH, 70°C, 12 hrs |

| Grignard Reagents (RMgX) | Ring-opened thioamide intermediates | THF, −78°C, 2 hrs |

Acid-Catalyzed Ring Opening

Concentrated HCl (12M) at reflux converts the oxadiazole into a nitrile and urea derivative:

C20H17FN4O3HClC7H4FNO+C13H13N3O2Cl

Pyridone Ring Modifications

The 2-oxopyridin-1(2H)-yl group undergoes alkylation and oxidation:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1-methyl-2-oxopyridinium derivative |

| O-Acylation | AcCl, pyridine, 0°C | Acetylated pyridone with preserved oxadiazole |

Notable Finding : Alkylation occurs preferentially at the pyridone nitrogen over the oxadiazole nitrogen due to steric hindrance.

Functional Group Compatibility

The compound shows stability in common organic transformations:

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the para position relative to fluorine:

| Reagent | Product | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4-fluoro-3-nitrobenzene derivative | meta | 58% |

| Cl₂, FeCl₃ | Dichlorinated oxadiazole | ortho/para | 41% |

Stability Under Oxidative/Reductive Conditions

| Condition | Outcome | Key Observation |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Reduction of oxadiazole to amidine | Complete ring hydrogenation |

| mCPBA, CH₂Cl₂ | Epoxidation of benzyl group | Partial decomposition via N-oxidation |

Eigenschaften

IUPAC Name |

N-benzyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3/c23-17-10-8-16(9-11-17)20-25-21(30-26-20)18-7-4-12-27(22(18)29)14-19(28)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQSIJKUVRNWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.